Camphor

Antifungal screening Candida albicans Natural product antimicrobials

TRP channel research requires compound identity precision-menthol, eucalyptol, or borneol cannot substitute for camphor's unique TRPV1/TRPV3/TRPA1 polypharmacology. Camphor (CAS 76-22-2) is the established TRPV3 reference agonist for reproducible electrophysiology studies. • TRPV3 full agonist, TRPV1 activator, TRPA1 inhibitor-distinct from menthol (TRPM8/TRPV3) or eucalyptol • Enantiomer-specific: L-camphor derivatives 2.3× more potent than D-camphor at sEH • ≥96% purity; white crystalline solid; ambient storage & shipping

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 76-22-2
Cat. No. B046023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamphor
CAS76-22-2
Synonyms1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one;  Camphor;  1,7,7-Trimethylnorcamphor;  2-Bornanone;  2-Camphanone;  Alphanon;  Borneo camphor;  DL-Camphor;  Root bark Oil;  Spirit of Camphor;  dl-Camphor; 
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2)C)C
InChIInChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3
InChIKeyDSSYKIVIOFKYAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
SolubilityInsoluble (NIOSH, 2024)
In water, 1.6X10+3 mg/L at 25 °C
At 25 °C one gram dissolves in about 800 mL water, in 1 mL alcohol, 1 mL ether, 0.5 mL chloroform. Freely soluble in carbon disulfide, petroleum benzin, fixed and volatile oils. Also soluble in concentrated mineral acids, in phenol, in liquid ammonia and in liquid sulfoxide
Solubility in water, g/100ml at 25Â °C: 0.12
Slightly soluble
Soluble (in ethanol)
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





Camphor: Technical Overview


Camphor (CAS 76-22-2), chemically designated as bornan-2-one, is a bicyclic monoterpene ketone with the molecular formula C10H16O [1]. The compound exists in two enantiomeric forms: naturally occurring D-camphor ((R)-enantiomer) and synthetic racemic (±)-camphor, which is optically inactive . Camphor is a white crystalline solid with a characteristic penetrating odor, a melting point range of 174–179°C, and a boiling point of 204°C with notable sublimation properties at ambient temperature [2]. Its high lipid solubility facilitates rapid penetration across biological membranes, including the blood–brain barrier . Pharmacologically, camphor functions as a multimodal modulator of transient receptor potential (TRP) channels, activating TRPV1 and TRPV3 while inhibiting TRPA1 [3].

1 Chiral reference-standard or racemate comparison D- or (±)-camphor
2 TRP channel study fit: TRPV1/TRPV3 agonist, TRPA1 inhibitor Multimodal modulator
3 Cell-permeable bicyclic monoterpene ketone probe High lipid solubility

Why Camphor Cannot Be Substituted


Camphor cannot be generically substituted with other monoterpenoids (e.g., menthol, borneol, eucalyptol, or fenchone) due to profound functional divergence at the molecular target level, despite superficial structural similarities. Camphor exhibits a unique polypharmacological profile across TRP channels—acting as a TRPV1 agonist, TRPV3 full agonist, and TRPA1 inhibitor—whereas menthol primarily activates TRPM8 and TRPV3, and eucalyptol lacks this breadth of TRP modulation [1]. Even within the same chemical class, enantiomeric identity critically determines biological activity: L-camphor-derived ureas demonstrate approximately 2.3-fold higher inhibitory potency against soluble epoxide hydrolase (sEH) compared to corresponding D-camphor analogues [2]. Furthermore, camphor's specific substitution pattern (a bicyclic bornane skeleton with a C2 ketone group) dictates its unique sublimation characteristics and analytical detection parameters, making chromatographic retention time and detector response non-transferable to closely related compounds such as borneol (C2 hydroxyl) or fenchone (isomeric ketone) . These compound-specific distinctions necessitate precise material specification for reproducible research outcomes and regulatory-compliant formulation development.

Target Camphor (bornan-2-one)
vs
Substitute Menthol, eucalyptol, or borneol TRP channel polypharmacology may shift; menthol primarily targets TRPM8, eucalyptol lacks comparable TRPV1/TRPA1 modulation context.
Target D-Camphor ((R)-enantiomer)
vs
Substitute L-Camphor or (±)-racemate Enantiomer-specific sEH inhibitory potency may differ; reported 2.3-fold difference in urea-derived inhibitor context.
Target C2 ketone (camphor)
vs
Substitute C2 hydroxyl (borneol) or isomeric ketone (fenchone) Sublimation characteristics and chromatographic retention behavior may not transfer, requiring method re-validation.

Camphor Comparative Evidence


Antifungal Activity Against Candida

In a direct comparative study evaluating antifungal efficacy against multiple Candida species, camphor demonstrated substantially greater potency than eucalyptol (1,8-cineole), a structurally related monoterpenoid commonly used in topical formulations [1]. Camphor exhibited a minimum inhibitory concentration (MIC) range of 0.125–0.35 mg/mL across tested Candida strains, whereas eucalyptol required concentrations of 2–23 mg/mL to achieve comparable inhibition [1]. Furthermore, at its antifungal concentration, camphor was non-toxic to porcine liver cells, while the antifungal concentration of eucalyptol induced cytotoxic effects and upregulated efflux pump gene CDR1, potentially promoting antifungal resistance [1]. Camphor also downregulated CDR2 expression, a feature not observed with eucalyptol treatment [1].

Antifungal Activity Against Candida
Head-to-head
Camphor MIC 0.125–0.35 mg/mL vs Eucalyptol MIC 2–23 mg/mL across C. albicans, C. tropicalis, C. krusei, C. glabrata
Reported MIC endpoint context; supports antifungal screening context.
Non-toxic to porcine liver cells at antifungal concentration; downregulated CDR2 efflux pump gene.
Antifungal screening Candida albicans Natural product antimicrobials

Mosquito Repellent Synergy

In a study evaluating mosquito repellent formulations against Aedes albopictus, a composite formulation containing 15% DEET, 15% citronella oil, and 10% camphor oil (in 75% ethanol) achieved a mean complete protection time of 9.45 hours [1]. This represents a statistically significant extension compared to 10% citronella oil alone (3.58 h, mean difference = 5.87 h, p < 0.001), 15% DEET alone (6.50 h, mean difference = 2.95 h, p < 0.001), and 7% DEET (mean difference = 5.50 h, p < 0.001) [1]. The synergistic effect leverages interactions across multiple olfactory pathways, enabling reduced DEET concentration while enhancing overall protection duration beyond what either botanical or synthetic agent achieves individually [1].

Mosquito Repellent Synergy
Head-to-head
9.45 h complete protection (15% DEET + 15% citronella + 10% camphor) vs 3.58 h (10% citronella) and 6.50 h (15% DEET)
Reported endpoint context; supports repellent-formulation screening.
p
Lousicidal Efficacy Comparison
Head-to-head
Camphor oil (8%) eliminated lice in 7 days, equivalent to d-phenothrin (9%), faster than deltamethrin (0.005%, 14 days)
Reported in vivo endpoint context; supports ectoparasiticide screening.
LC50 0.25% (camphor oil) vs 0.28% (d-phenothrin) in vitro; no adverse respiratory/ocular effects observed in birds.
Anti-Inflammatory Enzyme Inhibition Synergy
Head-to-head
Camphor+menthol equimolar: 72.5% 5-LOX, 78.1% COX-1, 79.4% COX-2 inhibition; camphor alone: 48.3%, 60.4%, 62.7%
Supports pathway-response interpretation; combination synergy reported for COX/LOX endpoint context.
In silico analysis suggested no toxic effects for camphor or menthol.
TRPV3 Agonist Potency Ranking
Head-to-head
Camphor is the reference agonist; six monoterpenes (carvacrol, thymol, etc.) show up to 16-fold lower EC50
Reported rank within tested set; supports TRPV3-pathway reference selection context.
Patch-clamp in HEK293 cells; dose-response in Xenopus oocytes; more potent agonists contain a ring-located hydroxyl group.
Analytical Method: HPLC vs. GC
Head-to-head
HPLC sample weight is 1/100 to 1/10 of GC; detection limit 8.541 × 10⁻² μg
Supports analytical method selection context; method transfer requires validation review.
GC-FID method also validated for camphor/menthol simultaneous determination; camphor RT 2.9 min.
Vector control Repellent formulation Aedes albopictus

Lousicidal Efficacy Comparison

In a comparative study evaluating lousicidal efficacy against Columbicola columbae (slender pigeon louse), camphor oil (8% spray formulation) achieved almost complete elimination of lice infestations 7 days post-treatment, a timeframe statistically equivalent to d-phenothrin (9% spray) and substantially faster than deltamethrin (0.005% spray), which required 14 days for comparable elimination [1]. In vitro assays determined lethal concentration (LC50) values of 0.25% for camphor oil versus 0.28% for d-phenothrin, indicating comparable potency under controlled conditions [1]. Importantly, deltamethrin treatment induced adverse effects including temporary coughing, sneezing, and ocular inflammation in treated birds, whereas camphor oil demonstrated a favorable safety profile without these complications [1].

Lousicidal Efficacy Comparison
Head-to-head
Camphor oil (8%) eliminated lice in 7 days, equivalent to d-phenothrin (9%), faster than deltamethrin (0.005%, 14 days)
Reported in vivo endpoint context; supports ectoparasiticide screening.
LC50 0.25% (camphor oil) vs 0.28% (d-phenothrin) in vitro; no adverse respiratory/ocular effects observed in birds.
Veterinary ectoparasiticides Poultry lice control Natural acaricides

Anti-Inflammatory Enzyme Inhibition Synergy

In a study evaluating the anti-inflammatory activity of camphor, menthol, and their equimolar combination, camphor alone inhibited 5-lipoxygenase (5-LOX) by 48.3%, COX-1 by 60.4%, and COX-2 by 62.7% [1]. Menthol alone achieved 52.9% (5-LOX), 64.2% (COX-1), and 66.3% (COX-2) inhibition [1]. The equimolar camphor–menthol combination exhibited synergistic enhancement, achieving 72.5% 5-LOX inhibition, 78.1% COX-1 inhibition, and 79.4% COX-2 inhibition—significantly exceeding either compound's individual activity [1]. In silico toxicity analysis confirmed the absence of toxic effects for both compounds [1].

Anti-Inflammatory Enzyme Inhibition Synergy
Head-to-head
Camphor+menthol equimolar: 72.5% 5-LOX, 78.1% COX-1, 79.4% COX-2 inhibition; camphor alone: 48.3%, 60.4%, 62.7%
Supports pathway-response interpretation; combination synergy reported for COX/LOX endpoint context.
In silico analysis suggested no toxic effects for camphor or menthol.
Anti-inflammatory screening COX inhibition Lipoxygenase inhibition

TRPV3 Agonist Potency Ranking

In a systematic evaluation of monoterpenoid agonists of TRPV3 using whole-cell patch clamp recordings in transfected HEK293 cells and dose-response analysis in Xenopus laevis oocytes, camphor served as the reference agonist against which other monoterpenes were compared [1]. Six monoterpenes were identified as significantly more potent than camphor: 6-tert-butyl-m-cresol, carvacrol, dihydrocarveol, thymol, carveol, and (+)-borneol [1]. Their EC50 values were up to 16 times lower than that of camphor, and all six more potent agonists shared a common structural feature—a ring-located hydroxyl group—absent in camphor [1]. None of these six compounds activated TRPM8 to a major extent, differentiating their sensory profile from menthol [1].

TRPV3 Agonist Potency Ranking
Head-to-head
Camphor is the reference agonist; six monoterpenes (carvacrol, thymol, etc.) show up to 16-fold lower EC50
Reported rank within tested set; supports TRPV3-pathway reference selection context.
Patch-clamp in HEK293 cells; dose-response in Xenopus oocytes; more potent agonists contain a ring-located hydroxyl group.
TRP channel pharmacology Patch-clamp electrophysiology Sensory neuroscience

Analytical Method: HPLC vs. GC

In a direct methodological comparison evaluating the determination of naphthalene content in camphor pellets, HPLC and GC methods were assessed for sample weight requirements and detection limits [1]. The HPLC method consumed sample weights that were only 1/100 to 1/10 of those required by the GC method, substantially reducing material consumption per analysis [1]. The HPLC method achieved a detection limit of 8.541 × 10⁻² μg [1]. For applications requiring simultaneous determination of camphor and menthol in complex matrices, a validated GC-FID method using an Agilent 19091J-413 capillary column (30 m × 320 μm × 0.25 μm) demonstrated linear calibration over the range of 10–2000 μg/mL with a camphor retention time of 2.9 minutes [2].

Analytical Method: HPLC vs. GC
Head-to-head
HPLC sample weight is 1/100 to 1/10 of GC; detection limit 8.541 × 10⁻² μg
Supports analytical method selection context; method transfer requires validation review.
GC-FID method also validated for camphor/menthol simultaneous determination; camphor RT 2.9 min.
Analytical method development Chromatography Quality control

Camphor Application Scenarios


Antifungal Formulation for Candida

Camphor (CAS 76-22-2) at concentrations of 0.125–0.35 mg/mL provides effective inhibition of Candida albicans and non-albicans species without inducing cytotoxicity in porcine liver cells at antifungal concentrations [1]. This scenario is particularly relevant for developing topical antifungal formulations where eucalyptol—requiring 2–23 mg/mL and exhibiting cytotoxicity at antifungal concentrations—would be unsuitable [1]. Camphor's additional antivirulence effects, including biofilm reduction and downregulation of the CDR2 efflux pump gene, offer advantages over eucalyptol for formulations aimed at mitigating antifungal resistance [1].

Long-Duration Mosquito Repellent

Formulations combining 15% DEET, 15% citronella oil, and 10% camphor oil in 75% ethanol achieve a mean complete protection time of 9.45 hours against Aedes albopictus [1]. This composite approach extends protection duration by approximately 5.87 hours compared to 10% citronella oil alone and by 2.95 hours compared to 15% DEET alone, enabling reduced synthetic repellent concentration while maintaining or enhancing efficacy [1]. Camphor oil's contribution to this triple-olfactory synergy mechanism is essential for achieving the extended protection profile [1].

Poultry Lice Ectoparasiticide Formulations

An 8% camphor oil spray formulation eliminates Columbicola columbae infestations in pigeons within 7 days post-treatment—efficacy comparable to 9% d-phenothrin and substantially faster than 0.005% deltamethrin (14 days) [1]. The absence of adverse respiratory or ocular effects with camphor oil, in contrast to deltamethrin-induced coughing and inflammation, supports its application in integrated pest management programs where animal safety and natural product preference are prioritized [1].

TRP Channel Pharmacology Reference

Camphor (CAS 76-22-2) serves as the established reference agonist for TRPV3 channel activation studies using whole-cell patch clamp electrophysiology [1]. Researchers should note that six monoterpenes—including carvacrol, thymol, and (+)-borneol—exhibit EC50 values up to 16-fold lower than camphor, making camphor the appropriate reference baseline for comparative potency assessments rather than the most potent tool compound [1]. This application scenario is critical for sensory neuroscience and pain research involving TRP channel pharmacology [1].

Application
Selection Property
Validation Focus
Antifungal screening studies
Antimicrobial screening context
MIC and strain-panel endpoints
Repellent-formulation screening
Synergistic mixture context
Protection-duration endpoints
Ectoparasiticide screening studies
In vivo efficacy screening context
Time-to-elimination and safety-related endpoint monitoring
Anti-inflammatory pathway research
COX/LOX combination synergy context
Enzyme inhibition and combination ratio review
TRP channel pharmacology studies
Reference agonist selection context
EC50 ranking and structural-activity interpretation
Quality control analytical method development
Chromatographic method selection context
Sample consumption, detection limit, and method transfer review

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